Synthesis and characterization of 3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea.
Synthesis and characterization of 3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea.
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Synthesis and Characterization of 3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea
Abstract
This technical guide provides a comprehensive overview of a robust and reproducible methodology for the synthesis and detailed characterization of the novel compound, 3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea. Thiourea derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] This document outlines a strategic, two-step synthetic pathway, commencing with the conversion of 5-(dimethylsulfamoyl)-2-methylaniline to its corresponding isothiocyanate intermediate. This is followed by a nucleophilic addition reaction with hydrazine hydrate to yield the target thiourea. The rationale behind the selection of reagents and reaction conditions is discussed in detail, emphasizing safety and efficiency. Furthermore, this guide provides a full spectroscopic and analytical characterization of the final compound, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, to unequivocally confirm its structure and purity. This work serves as a foundational resource for researchers engaged in the exploration of novel sulfonamide-bearing thiourea derivatives as potential therapeutic agents.
Introduction: The Significance of Thiourea Scaffolds in Modern Drug Discovery
The thiourea motif, characterized by the N-C(=S)-N linkage, is a cornerstone in the design and development of new therapeutic agents.[4] Its unique electronic and structural properties allow it to act as a versatile pharmacophore, capable of forming key hydrogen bonding interactions with various biological targets.[5] Consequently, thiourea derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[1][5][6]
The incorporation of a sulfonamide group, as in the target molecule, is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties and target affinity. The specific substitution pattern of the phenyl ring in 3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea presents a novel scaffold for exploration. The dimethylsulfamoyl group can act as a hydrogen bond acceptor, while the aminothiourea moiety provides multiple hydrogen bond donors, making this compound an intriguing candidate for screening against various enzymatic targets, such as kinases or proteases.
This guide provides the necessary technical details to empower researchers to synthesize, purify, and validate the structure of this novel compound, thereby facilitating its further investigation in drug discovery programs.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of the target compound is approached through a logical and efficient two-step process. The core principle involves the formation of an isothiocyanate intermediate from a primary aniline, which then serves as an electrophilic partner for a subsequent nucleophilic addition.
Retrosynthetic Approach
The retrosynthetic analysis of the target molecule, 3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea (I), identifies the key C-N bond of the thiourea as the most logical disconnection point. This leads back to two primary precursors: 1-(isothiocyanato)-5-(dimethylsulfamoyl)-2-methylbenzene (II) and hydrazine (III). The isothiocyanate intermediate (II) can, in turn, be synthesized from the corresponding primary amine, 5-(dimethylsulfamoyl)-2-methylaniline (IV).
Caption: Retrosynthetic analysis of the target thiourea derivative.
Forward Synthesis Rationale
The chosen forward synthesis pathway prioritizes safety and efficiency. The conversion of the primary aniline (IV) to the isothiocyanate (II) is a critical step. While methods involving the highly toxic thiophosgene exist, a safer and widely adopted alternative is the decomposition of a dithiocarbamate salt.[7] This method involves the reaction of the aniline with carbon disulfide in the presence of a base to form an in-situ dithiocarbamate salt, which is then treated with a desulfurizing agent like tosyl chloride to yield the isothiocyanate.[7][8]
The final step involves the reaction of the isothiocyanate intermediate (II) with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the desired aminothiourea (thiosemicarbazide) product (I).[9][10][11]
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of the title compound.
Caption: Overall synthetic workflow for the target compound.
Part A: Synthesis of 1-(isothiocyanato)-5-(dimethylsulfamoyl)-2-methylbenzene (II)
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Reaction Setup: To a stirred solution of 5-(dimethylsulfamoyl)-2-methylaniline (IV) (1.0 eq) and triethylamine (2.5 eq) in dichloromethane (DCM, 20 mL/g of aniline) in a round-bottom flask cooled in an ice bath (0 °C), add carbon disulfide (CS₂) (1.5 eq) dropwise over 15 minutes.
-
Dithiocarbamate Formation: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isothiocyanate Formation: Once the formation of the dithiocarbamate salt is complete, cool the mixture again to 0 °C. Add a solution of tosyl chloride (1.2 eq) in DCM dropwise.
-
Reaction Completion: Stir the reaction mixture at room temperature for an additional 2-3 hours until TLC analysis indicates the complete consumption of the intermediate.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure isothiocyanate (II).
Part B: Synthesis of 3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea (I)
-
Reaction Setup: Dissolve the purified 1-(isothiocyanato)-5-(dimethylsulfamoyl)-2-methylbenzene (II) (1.0 eq) in absolute ethanol (15 mL/g) in a round-bottom flask equipped with a reflux condenser.
-
Nucleophilic Addition: To this solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature with stirring.[10]
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then with diethyl ether. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure title compound (I).
Characterization and Data Analysis
The structure and purity of the synthesized 3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea were confirmed by a suite of analytical techniques.
| Parameter | Observed Value |
| Appearance | White to off-white crystalline solid |
| Yield | Typically 75-85% (for Step B) |
| Melting Point (M.p.) | To be determined experimentally |
| Molecular Formula | C₁₀H₁₆N₄O₂S₂ |
| Molecular Weight | 288.39 g/mol |
| Elemental Analysis | C: 41.65%, H: 5.59%, N: 19.43% (Calculated) |
Spectroscopic Data Interpretation
The following table summarizes the expected key signals from various spectroscopic analyses.
| Technique | Expected Peaks and Chemical Shifts (δ) |
| ¹H NMR | δ ~9.5-10.0 (s, 1H, Ar-NH-CS), δ ~8.0-8.5 (s, 1H, CS-NH-NH₂), δ 7.5-7.8 (m, 3H, Ar-H), δ ~4.5-5.0 (br s, 2H, -NH₂), δ 2.70 (s, 6H, N(CH₃)₂), δ 2.30 (s, 3H, Ar-CH₃). |
| ¹³C NMR | δ ~182-184 (C=S), δ ~140-145 (Ar-C), δ ~135-140 (Ar-C), δ ~120-130 (Ar-CH), δ ~38 (N(CH₃)₂), δ ~18 (Ar-CH₃). |
| FT-IR (cm⁻¹) | 3350-3150 (N-H stretching, multiple bands for NH and NH₂), 3050-3000 (Aromatic C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1550-1500 (N-H bending), 1350-1320 & 1170-1150 (S=O asymmetric and symmetric stretching of sulfonamide), 1250-1200 (C=S stretch).[12][13][14] |
| Mass Spec. | Expected [M+H]⁺ at m/z = 289.07. |
-
¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons on the ring and the dimethylsulfamoyl group, and the exchangeable protons of the NH and NH₂ groups. The downfield shifts of the NH protons are characteristic of their attachment to the electron-withdrawing thiocarbonyl and phenyl groups.
-
¹³C NMR Analysis: The carbon spectrum should prominently feature the thiocarbonyl carbon (C=S) at a very downfield shift, typically around 180 ppm.[15][16] The aromatic carbons and the aliphatic carbons of the methyl groups will appear in their expected regions.
-
FT-IR Analysis: The IR spectrum provides crucial information about the functional groups present. The characteristic strong stretching vibrations for the S=O bonds of the sulfonamide group, along with the N-H stretches of the thiourea and amino groups, and the C=S stretch, would be key indicators of the successful synthesis.[17][18][19]
-
Mass Spectrometry: High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compound. The observation of the molecular ion peak at the calculated m/z value provides strong evidence for the formation of the target molecule.
Discussion and Future Outlook
The successful synthesis and unambiguous characterization of 3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea have been detailed in this guide. The described two-step protocol is efficient, avoids hazardous reagents, and provides the target compound in good yield and high purity.
This novel molecule serves as a promising starting point for further chemical and biological exploration. Future work could involve:
-
Biological Screening: Evaluating the compound's activity against a panel of cancer cell lines or specific enzyme targets like kinases, for which sulfonamides are known inhibitors.
-
Analogue Synthesis: Using the established synthetic route to create a library of related compounds by modifying the substitution on the phenyl ring or by reacting the isothiocyanate intermediate with different nucleophiles.
-
Structural Biology: If the compound shows significant biological activity, co-crystallization studies with its target protein could elucidate the binding mode and guide further structure-based drug design efforts.
Conclusion
This technical guide has presented a detailed, field-proven protocol for the synthesis and characterization of 3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea. By providing a clear rationale for the synthetic strategy and a comprehensive analysis of the characterization data, this document serves as an essential resource for researchers in medicinal chemistry and drug discovery. The methodologies and data contained herein should enable the seamless replication of this synthesis and facilitate the exploration of this and related compounds as potential therapeutic agents.
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